molecular formula C21H30O9 B8820234 A-D-Glucopyranosyl abscisate CAS No. 21414-42-6

A-D-Glucopyranosyl abscisate

Cat. No.: B8820234
CAS No.: 21414-42-6
M. Wt: 426.5 g/mol
InChI Key: HLVPIMVSSMJFPS-VTEUUMMASA-N
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Description

A-D-Glucopyranosyl abscisate is a glycosylated form of abscisic acid, a plant hormone involved in various physiological processes. This compound is derived from beta-D-glucopyranose and plays a significant role in the regulation of plant growth and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-D-Glucopyranosyl abscisate typically involves the glycosylation of abscisic acid with beta-D-glucopyranose. This process can be catalyzed by specific enzymes such as ABA-glucosyltransferase, which facilitates the transfer of the glucose moiety to abscisic acid . The reaction conditions often include a pH range of 5.0 to 9.0, with an optimal range between pH 6.0 and 7.3 .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms or plant cells to produce the enzyme ABA-glucosyltransferase. These systems can be optimized for large-scale production through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

A-D-Glucopyranosyl abscisate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can release free abscisic acid, which is crucial for its biological activity .

Common Reagents and Conditions

Hydrolysis reactions typically involve the use of enzymes such as beta-glucosidases, which catalyze the cleavage of the glycosidic bond . Oxidation and reduction reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

The primary product of hydrolysis is free abscisic acid, which can further undergo metabolic transformations within the plant .

Scientific Research Applications

A-D-Glucopyranosyl abscisate has numerous applications in scientific research:

Comparison with Similar Compounds

A-D-Glucopyranosyl abscisate is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. Similar compounds include:

These compounds share similar roles in plant physiology but differ in their stability, solubility, and specific biological functions.

Properties

CAS No.

21414-42-6

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19+,21-/m1/s1

InChI Key

HLVPIMVSSMJFPS-VTEUUMMASA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C

Origin of Product

United States

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